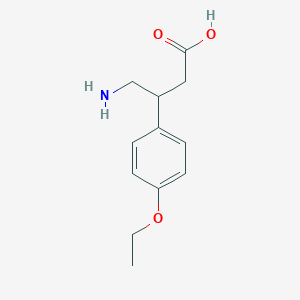

4-amino-3-(4-ethoxyphenyl)butanoic acid

Description

Overview of Aryl-Substituted γ-Amino Butanoic Acids (GABA Analogues) in Chemical Biology

γ-Amino butanoic acid (GABA) itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier. This limitation spurred the development of GABA analogues, which are structurally similar molecules designed to overcome this challenge and modulate the GABAergic system. drugs.com Aryl-substituted GABA analogues, a significant subgroup, are characterized by the presence of an aromatic ring, which enhances their lipophilicity, thereby improving their potential to cross the blood-brain barrier. nih.gov

These analogues interact with various components of the GABAergic system, including GABA receptors (GABAA, GABAB) and GABA transporters. nih.gov By mimicking the action of GABA or altering its synaptic concentration, these compounds can exert a range of effects, including anticonvulsant, anxiolytic, and muscle relaxant properties. wikipedia.org Prominent examples that have paved the way for research in this area include phenibut (β-phenyl-GABA) and baclofen (B1667701) (β-(4-chlorophenyl)-GABA). wikipedia.org The introduction of different substituents on the aryl ring allows for the fine-tuning of the molecule's pharmacological profile.

Structural Features and Stereochemical Considerations of 4-Amino-3-(4-ethoxyphenyl)butanoic Acid

The chemical structure of this compound is defined by a butanoic acid backbone. Key features include an amino group at the 4th carbon position (the γ-carbon) and a phenyl group attached to the 3rd carbon position (the β-carbon). The distinguishing feature of this specific analogue is the ethoxy group (-OCH2CH3) substituted at the 4th position of the phenyl ring.

Interactive Data Table: Structural Comparison of Related GABA Analogues

| Compound Name | β-Aryl Substituent |

| Phenibut | Phenyl |

| Baclofen | 4-Chlorophenyl |

| Tolibut | 4-Methylphenyl |

| This compound | 4-Ethoxyphenyl |

A critical aspect of this molecule's structure is the presence of a chiral center at the 3rd carbon atom. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-isomers. The stereochemistry of such molecules is crucial, as the biological activity of the different enantiomers can vary significantly. For instance, in the case of baclofen, the (R)-enantiomer is responsible for its therapeutic effects. iucr.org Molecules with two chiral centers, such as 2-amino-3-hydroxybutanoic acid (threonine), can have up to four stereoisomers. libretexts.org It is therefore essential in the synthesis and study of this compound to consider the separation and differential activities of its stereoisomers.

Historical Perspectives and Evolution of Research on Related Butanoic Acid Scaffolds

The scientific journey into butanoic acid scaffolds as central nervous system modulators began with the discovery of GABA in the brain in 1950 and its subsequent identification as an inhibitory neurotransmitter. nih.govnih.gov The initial challenge was to design molecules that could mimic GABA's effects but with improved pharmacokinetic properties.

The 1960s and 1970s saw the development of the first generation of GABA analogues. Baclofen, synthesized as a lipophilic version of GABA, was a significant milestone, leading to the discovery of the GABAB receptor. nih.govnih.gov This period marked a shift from simply creating GABA mimics to designing molecules that could selectively target different components of the GABAergic system. The development of gabapentin (B195806) in the 1970s, although designed as a GABA analogue, revealed a mechanism of action independent of GABA receptors, further expanding the therapeutic potential of this chemical scaffold. wikipedia.org

Current Research Landscape and Academic Significance within Medicinal Chemistry

The academic significance of 4-amino-3-arylbutanoic acids remains high in medicinal chemistry. Current research continues to explore new derivatives with the aim of developing agents with improved efficacy and selectivity for various neurological and psychiatric conditions. nih.gov The focus has expanded beyond the classical GABA receptors to include other targets like GABA transporters and enzymes involved in GABA metabolism. nih.gov

Modern medicinal chemistry efforts leverage computational modeling and structure-activity relationship (SAR) studies to predict how modifications to the butanoic acid scaffold will affect biological activity. nih.gov The synthesis of novel analogues, including those with heterocyclic or complex aryl substituents, is an active area of investigation. nih.gov While specific research on this compound is not widely published, its structure fits within the ongoing exploration of how different lipophilic and electronic properties of the aryl substituent can modulate the activity of this class of compounds. The ethoxy group, for example, provides a different steric and electronic profile compared to the chloro or methyl groups of baclofen and tolibut, respectively, which could translate to a unique pharmacological profile.

The continued interest in this scaffold underscores its importance as a source of potential therapeutic agents for a wide range of disorders characterized by imbalances in neuronal inhibition.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(4-ethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)10(8-13)7-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIDABHJTUVSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251167 | |

| Record name | β-(Aminomethyl)-4-ethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24314-16-7 | |

| Record name | β-(Aminomethyl)-4-ethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(Aminomethyl)-4-ethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 4 Amino 3 4 Ethoxyphenyl Butanoic Acid and Analogues

Chiral Synthesis Strategies for Stereoselective Access

Achieving the desired stereoisomer of 4-amino-3-(4-ethoxyphenyl)butanoic acid is critical, and numerous asymmetric strategies have been developed for the synthesis of related chiral β-substituted γ-amino acids. These methods aim to control the formation of the stereocenter at the β-position relative to the carboxyl group (C3 of the butanoic acid chain).

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds, avoiding the use of metal catalysts. For the synthesis of β-substituted γ-amino acids, the Mannich reaction is a particularly important C-C bond-forming reaction. Proline-catalyzed Mannich reactions, for instance, can be employed to react an aldehyde, an amine, and a ketone to form a β-amino ketone, a key intermediate. rsc.orgru.nl This intermediate can then be further elaborated to the desired γ-amino acid.

Another organocatalytic approach involves the Michael addition of aldehydes to nitroalkenes, catalyzed by chiral β-amino acids, to generate intermediates for chiral succinimide (B58015) building blocks. mdpi.com The stereochemical outcome of these reactions can be highly dependent on the structure of the organocatalyst. mdpi.com For example, a confined imidodiphosphorimidate (IDPi) catalyst has been used for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing access to a wide range of free β²-amino acids in high yields and enantioselectivities after hydrolysis. nih.govacs.org This method is notable for its scalability and the simple purification process, which allows for catalyst recovery. nih.govacs.org

Table 1: Examples of Organocatalytic Approaches to Chiral Amino Acid Precursors

| Reaction Type | Catalyst | Substrates | Key Intermediate | Typical ee (%) | Reference(s) |

|---|---|---|---|---|---|

| Mannich Reaction | Proline | Aldehyde, Amine, Ketone | β-Amino Ketone | >95 | rsc.org, ru.nl |

| Aminomethylation | Confined IDPi | Bis-silyl ketene acetal, Imine precursor | β²-Amino Acid | 91-99 | nih.gov, acs.org |

| Michael Addition | Chiral β-Amino Acid | Isobutyraldehyde, N-substituted maleimide | Substituted Succinimide | Varies | mdpi.com |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy in asymmetric synthesis. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and Ellman's tert-butanesulfinamide. wikipedia.orgosi.lv For example, an enolate derived from a carboxylic acid appended with a pseudoephedrine auxiliary can react with an electrophile in a highly diastereoselective manner. wikipedia.org The stereochemical outcome is directed by the chiral scaffold of the auxiliary. wikipedia.org Similarly, Ellman's tert-butanesulfinyl group can be used to synthesize chiral amines with multiple stereogenic centers by directing the addition of nucleophiles to sulfinylimines. osi.lvthieme-connect.com The synthesis of β-amino acid derivatives can be achieved through the stereoselective reduction of β-hydroxy-N-sulfinyl imines. thieme-connect.com

The use of a chiral pool, such as the readily available amino acid (S)-serine, also represents a powerful strategy. researchgate.net For instance, (S)-serine can be converted over several steps into a chiral aziridine (B145994) intermediate. The key step involves the ring-opening of this N- and O-protected (R)-aziridin-2-methanol with a Grignard reagent, such as (2,4,5-trifluorophenyl)magnesium bromide, to introduce the aryl moiety and set the stereochemistry for a β-amino acid precursor. researchgate.net

Enantioselective catalytic hydrogenation is a highly atom-economical method for creating chiral centers. This approach is widely used for the synthesis of β- and γ-amino acids and their derivatives. rsc.org The asymmetric hydrogenation of β-substituted-β-(acylamino)acrylates using transition metal catalysts, typically with rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, can produce β-amino acid derivatives with excellent enantioselectivities (ee >99%). Ligands such as DuanPhos and bisphosphepine have proven highly effective in these transformations. nih.gov

Similarly, β-amino ketones, which can be synthesized via Mannich reactions, can be stereoselectively reduced to γ-amino alcohols. rsc.orgru.nl Complementary methods have been developed where different catalyst systems can selectively produce either the syn- or anti-diastereomer of the γ-amino alcohol. rsc.orgru.nl For example, iridium-catalyzed asymmetric transfer hydrogenation (ATH) often yields the anti-product, while rhodium-based catalysts used under hydrogen pressure can favor the syn-product. rsc.orgru.nl These γ-amino alcohols are direct precursors to the target γ-amino acids.

Reductive amination pathways also provide access to chiral amines. This can involve the diastereoselective reduction of N-sulfonyl-protected γ-hydroxyimines or dynamic kinetic resolution of N-Boc-protected γ-amino ketones. ru.nl

Table 2: Catalyst Systems for Asymmetric Hydrogenation to Chiral Amino Alcohols/Acids

| Catalyst System | Substrate Type | Product Type | Selectivity | Reference(s) |

|---|---|---|---|---|

| Rh-DuanPhos | β-Keto Enamide | β-Amino Ketone | >99% ee | nih.gov |

| Ir/α-amino acid amide | β-Amino Ketone | anti-γ-Amino Alcohol | High dr | rsc.org, ru.nl |

| Rh-BINAP | β-Amino Ketone | syn-γ-Amino Alcohol | High dr | rsc.org, ru.nl |

| Ru/TsDPEN | β-Amino Ketone | (S)-γ-Amino Alcohol | >95% ee | researchgate.net |

Strategies for Introducing the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group can be introduced at various stages of the synthesis, either by starting with a pre-functionalized building block or by attaching it to a pre-existing carbon skeleton.

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, among which palladium-catalyzed C-H activation and arylation are particularly prominent. These methods allow for the direct coupling of an aryl group with an unactivated C(sp³)–H bond, offering a more efficient route compared to classical methods that require pre-functionalization. acs.orgresearchgate.net

For the synthesis of β-aryl-γ-amino acids, a γ-C(sp³)–H arylation strategy is highly desirable. This can be achieved using a directing group attached to the amine of an amino acid derivative. The directing group coordinates to the palladium catalyst, bringing it into proximity with the target C-H bond and facilitating selective activation and arylation. researchgate.netnih.gov For example, the N-(2-pyridyl)sulfonyl group has been effectively used to direct the γ-arylation of α-amino acid derivatives with aryl iodides, including complex structures. acs.orgresearchgate.net This strategy can be compatible with peptide bonds, showcasing its potential for late-stage functionalization. researchgate.net More recent developments have focused on using the native primary amine itself as the directing group, enabled by specialized ligands like sulfoxide-2-hydroxypyridine (SOHP), to achieve γ-C(sp³)-H arylation. chemrxiv.org

In the context of synthesizing this compound, a suitable amino acid precursor could be subjected to Pd-catalyzed γ-arylation using 4-ethoxy-iodobenzene as the coupling partner.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org This includes reactions like Friedel-Crafts alkylation and acylation, which form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com To construct the 4-ethoxyphenyl moiety, one could start with phenetole (B1680304) (ethoxybenzene). The ethoxy group is an activating, ortho, para-director for electrophilic aromatic substitution. wikipedia.org

A Friedel-Crafts acylation of phenetole with a suitable acyl halide or anhydride, such as succinic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃), would be a classical approach. This would install a 3-carboxypropanoyl group at the para position of the phenetole ring, leading to 4-(4-ethoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and introduction of the amino group would lead to the target structure.

Alternatively, the ethoxy group can be introduced onto a pre-existing phenyl-containing intermediate via Williamson ether synthesis, or the entire 4-ethoxyphenyl group can be part of a starting material used in other coupling reactions, such as the Staudinger reaction to form β-lactams. nih.govresearchgate.net

Development of Efficient and Scalable Synthetic Routes

The creation of efficient and scalable synthetic pathways to this compound is a cornerstone of its chemical development. Research has focused on optimizing existing methods and devising new protocols to improve yield, purity, and economic viability, making these compounds more accessible for research purposes.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction parameters is a critical step in developing scalable synthetic routes. Key variables that are frequently fine-tuned include temperature, reaction time, solvent, and the nature of the catalyst. For the synthesis of related amino acids, controlling these factors has been shown to significantly enhance reaction outcomes. For instance, in the synthesis of β-amino acids via the Arndt-Eistert homologation, reactions are often conducted at low temperatures, such as -25°C, in solvent systems like tetrahydrofuran (B95107) (THF) and water to ensure the stability of intermediates like diazo ketones. orgsyn.org The choice of solvent can range from halogenated hydrocarbons like methylene (B1212753) chloride to ethers and toluene, depending on the specific reaction step. google.com

Enzymatic methods, which are gaining traction for their sustainability and high stereoselectivity, also require rigorous optimization. Parameters such as pH, temperature, and cofactor concentration are crucial. nih.gov For example, in the enzymatic synthesis of (R)-4-aminopentanoic acid, optimal conditions were found to be a pH of 8 and a temperature of 45°C. nih.gov Factorial design experiments have been employed to systematically optimize parameters like temperature, vacuum, and reactant molar ratios to significantly increase conversion rates in esterification reactions, a principle applicable to the synthesis of various butanoic acid derivatives. rsc.org

Table 1: Examples of Optimized Reaction Parameters in Amino Acid Synthesis

| Parameter | Optimized Condition | Context/Reaction Type | Source(s) |

|---|---|---|---|

| Temperature | -25°C to Room Temp | Arndt-Eistert Homologation / Halogenation | orgsyn.orggoogle.com |

| Solvent | Tetrahydrofuran (THF)/Water | Arndt-Eistert Homologation | orgsyn.org |

| Solvent | Methanol (B129727), Methylene Chloride, Toluene | Schiff Base Formation / Ester Synthesis | google.commdpi.com |

| Catalyst | Glacial Acetic Acid | Schiff Base Condensation | mdpi.comsemanticscholar.org |

| pH | 8.0 | Enzymatic Reductive Amination | nih.gov |

Novel Protecting Group Strategies for Amine and Carboxylic Acid Functionalities

The synthesis of polyfunctional molecules like amino acids necessitates the use of protecting groups to mask reactive sites and prevent unwanted side reactions. researchgate.net The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is fundamental to modern synthetic strategies. researchgate.netiris-biotech.de

For the amine functionality, the most common protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. researchgate.netiris-biotech.de The benzyloxycarbonyl (Z) group is also widely used, particularly in solution-phase synthesis, and can be removed by catalytic hydrogenolysis. researchgate.net

Table 2: Common Protecting Groups for Amine and Carboxylic Acid Moieties

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Source(s) |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | researchgate.net |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | researchgate.netiris-biotech.de |

| Amine | Benzyloxycarbonyl | Z | Catalytic Hydrogenolysis, Strong Acid | researchgate.net |

| Carboxylic Acid | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) | iris-biotech.depeptide.com |

| Carboxylic Acid | Methyl/Ethyl ester | Me/Et | Base (Saponification, e.g., LiOH) | ug.edu.pl |

Synthesis of Structural Analogues and Derivatives of this compound

To explore structure-activity relationships and develop compounds with tailored properties, a variety of structural analogues of this compound have been synthesized. These modifications typically involve altering the phenyl ring, varying the butanoic acid backbone, or conjugating the molecule to other chemical entities. researchgate.netnih.gov

Modifications on the Phenyl Ring: Halo-, Alkoxy-, and Alkyl-Substituted Analogues

Altering the substituents on the aromatic ring is a common strategy to modulate the electronic and steric properties of a molecule. A well-known analogue is (R)-baclofen, which features a chloro-substituent at the para-position of the phenyl ring, making it a halo-substituted analogue, (R)-4-amino-3-(4-chlorophenyl)butanoic acid. researchgate.net The synthesis of other halo-substituted derivatives is also documented. mdpi.com

Alkoxy-substituted analogues have also been explored, such as derivatives containing a methoxy (B1213986) group. uiowa.edu The synthesis of analogues with various other substituents, including alkyl, trifluoromethyl, and nitro groups, is described in the patent literature, highlighting the broad range of accessible chemical space around the phenyl ring. google.comgoogle.com Additionally, analogues with cyano and acetylphenoxy groups have been synthesized, further expanding the library of available derivatives. researchgate.netsigmaaldrich.com

Table 3: Examples of Phenyl Ring-Modified Analogues

| Modification Type | Substituent | Compound Name Example | Source(s) |

|---|---|---|---|

| Halo | 4-Chloro | (R)-4-amino-3-(4-chlorophenyl)butanoic acid | researchgate.net |

| Alkoxy | 5-Methoxy | 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid | uiowa.edu |

| Cyano | 4-Cyano | 3-amino-3-(4-cyanophenyl)propanoic acid | researchgate.net |

| Alkyl | 4-Ethyl | 4-(4-Ethylphenoxy)butanoic acid | sigmaaldrich.com |

Variations in the Butanoic Acid Backbone and Side Chain Length

Modifications to the aliphatic backbone of the amino acid can significantly influence its conformational flexibility and biological activity. This includes altering the length of the carbon chain, such as synthesizing aminopentanoic acid or aminopropanoic acid derivatives. nih.govnih.gov Such changes can affect how the molecule fits into a biological target.

Another sophisticated approach involves creating conformationally constrained analogues. This can be achieved by forming a new ring within the molecule's backbone, such as a seven-membered lactam. researchgate.netresearchgate.net These constrained derivatives lock the molecule into a more rigid conformation, which can be useful for probing the specific three-dimensional shape required for biological activity. The ability to synthesize a range of unnatural α, β, or γ-amino acids provides chemists with a versatile toolkit for backbone modifications. researchgate.net

Conjugation with Peptidomimetics and Other Bioactive Scaffolds

To enhance or modify the properties of the core molecule, it can be conjugated to other bioactive scaffolds, including peptidomimetics. nih.gov This strategy of molecular hybridization aims to create new chemical entities with improved characteristics. nih.gov For example, conformationally constrained tryptophan analogues have been incorporated directly into opioid peptide sequences to study the receptor-bound conformation. researchgate.netresearchgate.net This approach effectively uses the amino acid derivative as a building block within a larger peptide structure. The synthesis of amino acid derivatives as scaffolds for developing new antimicrobial candidates is another area where conjugation plays a key role in generating diverse and potentially more effective therapeutic agents. nih.gov

An In-Depth Analysis of this compound: Structure-Activity Relationship and Molecular Recognition

The study of γ-aminobutyric acid (GABA) analogues has been a cornerstone of neuroscience research, leading to the development of clinically significant therapeutic agents. Within this class of compounds, this compound has emerged as a molecule of interest for its potential interactions with GABA receptors. This article provides a detailed examination of the structure-activity relationship (SAR) and molecular recognition properties of this specific compound, focusing on the influence of its chemical architecture on its presumed biological interactions.

Structure Activity Relationship Sar and Molecular Recognition Studies

Pharmacophore Elucidation and Ligand Design Principles

Identification of Key Structural Features for Interaction with Biological Macromolecules

The foundational structure of this compound comprises a butanoic acid backbone with an amino group at the 4-position and a 4-ethoxyphenyl group at the 3-position. SAR studies on related β-phenyl-GABA analogues, such as baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), have illuminated the critical roles of these components. nih.gov

The γ-aminobutyric acid (GABA) moiety , consisting of the amino group and the carboxylic acid function, is the cornerstone of its interaction with GABA receptors. The charged amino and carboxylate groups are presumed to engage in ionic interactions with corresponding charged residues within the receptor's binding pocket. The relative orientation of these two groups is crucial for optimal binding and subsequent receptor modulation.

The phenyl ring at the β-position is a key determinant of potency and selectivity. In the case of this compound, the phenyl ring itself provides a significant hydrophobic interaction surface within the receptor. The substitution pattern on this ring dramatically influences the compound's pharmacological profile.

The para-ethoxy group is a distinguishing feature of this particular analogue. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming a crucial hydrogen bond with a donor residue in the receptor's binding site. Furthermore, the ethyl chain of the ethoxy group contributes to the lipophilicity of the molecule in a specific vector, which can influence its binding affinity and pharmacokinetic properties. While direct studies on the 4-ethoxy derivative are limited, research on other para-substituted baclofen analogues suggests that the nature and size of the substituent at this position are critical for activity.

Conformational flexibility is another vital aspect. The molecule's ability to adopt a specific low-energy conformation to fit into the binding site is paramount. Studies on conformationally restricted analogues of baclofen have demonstrated that a specific spatial arrangement of the phenyl ring relative to the GABA backbone is necessary for high-affinity binding. nih.gov

A summary of the key structural features and their putative roles in biological interactions is presented in the table below.

| Structural Feature | Putative Role in Interaction with Biological Macromolecules |

| Amino Group (NH2) | Forms ionic interactions with negatively charged residues in the binding pocket. |

| Carboxylic Acid (COOH) | Forms ionic interactions with positively charged residues in the binding pocket. |

| Phenyl Ring | Provides a hydrophobic interaction surface. |

| 4-Ethoxy Group (-OCH2CH3) | The oxygen atom can act as a hydrogen bond acceptor. The ethyl group contributes to lipophilicity and may occupy a specific hydrophobic sub-pocket. |

| Stereochemistry at C3 | The spatial orientation of the 4-ethoxyphenyl group influences binding affinity and selectivity. |

Design of Focused Libraries of this compound Derivatives

The design of focused chemical libraries is a powerful strategy to systematically explore the SAR of a lead compound and to optimize its properties. For this compound, several strategies can be employed to generate a library of derivatives that can provide deeper insights into its molecular interactions. The design of such libraries often involves computational modeling and established synthetic methodologies.

One approach involves the modification of the ethoxy group . A focused library could be created by synthesizing analogues with varying alkoxy groups at the para-position of the phenyl ring. This would allow for a systematic investigation of the influence of the alkyl chain length and branching on the binding affinity and selectivity. For instance, replacing the ethoxy group with methoxy, propoxy, isopropoxy, or butoxy groups would probe the size and nature of the corresponding hydrophobic pocket in the receptor.

Another strategy focuses on the exploration of different substitution patterns on the phenyl ring . While the parent compound has a para-substitution, a library could include ortho- and meta-ethoxyphenyl derivatives to understand the positional importance of the ethoxy group for biological activity. Additionally, the introduction of other substituents on the phenyl ring, in combination with the 4-ethoxy group, could reveal potential synergistic or antagonistic effects on binding.

Stereochemistry is a critical parameter. The synthesis of enantiomerically pure (R)- and (S)-isomers of this compound and its derivatives is essential to determine if the biological activity is stereospecific. This is a common feature among GABA analogues, where one enantiomer is often significantly more potent than the other.

A focused library could also be designed by modifying the butanoic acid backbone . This could involve the introduction of conformational constraints, such as cyclopropane (B1198618) rings, to lock the molecule into specific conformations. This approach can help to identify the bioactive conformation of the molecule when it binds to its receptor.

The table below outlines a potential design for a focused library of this compound derivatives.

| Library Subset | Rationale for Design | Example Modifications |

| Alkoxy Chain Variation | To probe the size and hydrophobicity of the binding pocket. | -OCH3, -O(n-C3H7), -O(i-C3H7), -O(n-C4H9) |

| Positional Isomers | To investigate the importance of the substituent's position on the phenyl ring. | 2-ethoxyphenyl, 3-ethoxyphenyl |

| Additional Phenyl Ring Substituents | To explore electronic and steric effects on binding. | 3-chloro-4-ethoxy, 3-fluoro-4-ethoxy, 3-methyl-4-ethoxy |

| Stereoisomers | To determine the stereochemical requirements for activity. | (R)- and (S)-enantiomers of each derivative |

| Backbone Modifications | To identify the bioactive conformation. | Introduction of a cyclopropyl (B3062369) group to restrict rotation. |

The synthesis of such libraries can be achieved through established chemical routes, often starting from commercially available substituted benzaldehydes and employing reactions such as the Knoevenagel condensation followed by Michael addition and subsequent reduction and hydrolysis steps. The biological evaluation of these focused libraries would then provide a rich dataset to build a comprehensive SAR model for this class of compounds, paving the way for the development of more potent and selective pharmacological tools.

Computational Chemistry, in Silico Modeling, and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. For "4-amino-3-(4-ethoxyphenyl)butanoic acid," these methods can predict its stable conformations, vibrational frequencies, and the distribution of electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational spectra.

Geometry Optimization: For analogs like Phenibut, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d), have been employed to study its structure. researchgate.net It is proposed that "this compound" would also exist in several stable conformations. The key dihedral angles involving the aminobutanoic acid backbone and the orientation of the 4-ethoxyphenyl group would define the conformational landscape. The presence of the ethoxy group introduces additional rotational freedom compared to Phenibut. The optimized geometry would likely show the butanoic acid chain in a gauche or anti conformation, with the bulky ethoxyphenyl group positioned to minimize steric hindrance.

Vibrational Analysis: Theoretical vibrational analysis via DFT allows for the prediction of infrared (IR) and Raman spectra. For "this compound," characteristic vibrational frequencies can be anticipated based on its functional groups. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3500-3700 |

| N-H (Amine) | Stretching | ~3300-3500 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1750 |

| C-O (Ethoxy) | Asymmetric Stretching | ~1240-1270 |

| C-O (Ethoxy) | Symmetric Stretching | ~1040-1075 |

Note: These are generalized predictions based on typical ranges for the specified functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability.

For a molecule like "this compound," the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl ring and the lone pair of the nitrogen atom in the amino group. The LUMO is likely to be distributed over the carboxylic acid group, particularly the π* orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity. The ethoxy group, being an electron-donating group, would raise the energy of the HOMO, potentially leading to a smaller energy gap compared to its non-substituted phenyl analog, Phenibut, thereby influencing its reactivity.

Inferred Electronic Properties

| Parameter | Description | Inferred Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-donating ethoxy group would increase the HOMO energy, making the molecule a better electron donor compared to unsubstituted analogs. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO is likely centered on the carboxyl group, indicating this site's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A potentially smaller gap than Phenibut suggests it might be more reactive. |

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In "this compound," the ESP map would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating these are regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid, highlighting them as sites for nucleophilic interaction. The ethoxy group would also contribute to the electron density of the phenyl ring, enhancing its nucleophilic character.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to observe the movement of atoms and molecules over time, offering insights into the dynamic nature of "this compound" in different environments.

Exploration of Solution-State Conformations and Tautomeric Equilibria

In a solution, particularly an aqueous one, "this compound" would not be static. MD simulations can explore its vast conformational landscape, revealing the most populated shapes and the transitions between them. It is expected that the molecule would exist predominantly in its zwitterionic form in physiological pH, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). The flexibility of the butanoic acid chain and the rotation of the ethoxyphenyl group would be influenced by interactions with solvent molecules.

Protein-Ligand Interaction Dynamics (if studying specific binding)

As a GABA analog, "this compound" is presumed to interact with GABA receptors. nih.gov MD simulations are instrumental in studying the dynamics of such binding. Studies on GABA and its analogs binding to GABA receptors reveal that interactions are typically mediated by a combination of hydrogen bonds, salt bridges, and hydrophobic interactions. tandfonline.comtandfonline.com

Potential Key Interactions in a GABA Receptor Binding Pocket

| Interaction Type | Molecular Group of Ligand | Potential Interacting Residues in Receptor |

|---|---|---|

| Salt Bridge | Protonated Amine (NH3+) | Aspartate, Glutamate |

| Salt Bridge | Deprotonated Carboxylate (COO-) | Arginine, Lysine |

| Hydrogen Bonding | Amine, Carboxylate | Serine, Threonine, Tyrosine, Glutamine |

Molecular Docking and Binding Energy Calculations

Molecular docking and binding energy calculations are at the forefront of computational drug design, offering a window into the specific interactions that govern the binding of a ligand to its receptor.

Molecular docking simulations are employed to predict the most favorable binding pose of this compound within the orthosteric binding site of the GABA-B1 VFT domain. By analogy with known GABA-B agonists such as baclofen (B1667701) and GABA itself, a conserved binding mode is anticipated for the γ-aminobutanoic acid scaffold of the title compound. nih.gov

The core interactions are expected to involve:

The carboxylate group: This group is predicted to form strong ionic interactions and hydrogen bonds with positively charged or polar residues in the binding pocket.

The amino group: This positively charged moiety at physiological pH is likely to engage in hydrogen bonding and electrostatic interactions with acidic or polar residues.

The distinguishing feature of this compound is its 4-ethoxyphenyl substituent. Docking studies of similar compounds, such as baclofen which possesses a p-chlorophenyl group, have revealed that this aromatic moiety is accommodated within a specific hydrophobic pocket in the VFT domain. nih.gov For this compound, the ethoxyphenyl group is predicted to occupy this pocket, engaging in hydrophobic and potentially π-π stacking interactions with aromatic residues like tyrosine. nih.gov The ethoxy group, being more flexible and having a different electronic profile than a chloro group, may lead to subtle but significant differences in the binding orientation and affinity compared to baclofen.

A hypothetical binding mode of this compound in the GABA-B1 VFT, based on studies of analogous compounds, is depicted by key interactions with amino acid residues.

Table 1: Predicted Key Interactions of this compound with GABA-B1 Receptor Residues This table is a representation based on computational models of similar ligands and may not reflect experimentally determined interactions.

| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |

| Carboxylate Group | Arginine, Lysine | Ionic Bond, Hydrogen Bond |

| Amino Group | Glutamate, Aspartate | Ionic Bond, Hydrogen Bond |

| 4-Ethoxyphenyl Group | Tyrosine, Phenylalanine | Hydrophobic, π-π Stacking |

While molecular docking provides a static picture of the binding pose, more sophisticated methods are required to accurately estimate the binding affinity. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are two such approaches. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that calculates the difference in free energy between two states, for instance, the binding of two different ligands to the same receptor. While computationally intensive, FEP can provide highly accurate predictions of relative binding affinities, making it a valuable tool for lead optimization.

MM/PBSA and MM/GBSA are more computationally accessible methods for estimating the free energy of binding. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to approximate the total free energy of the ligand-receptor complex. The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is a sum of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_pol), and the non-polar solvation energy (G_nonpol). nih.gov

For this compound, MM/GBSA calculations would be performed on a molecular dynamics simulation trajectory of the ligand-receptor complex to average over different conformations. The resulting energy terms would provide a detailed breakdown of the contributions to binding.

Table 2: Representative MM/GBSA Binding Free Energy Contributions for a GABA-B Ligand This table presents a hypothetical but representative breakdown of energy components from an MM/GBSA calculation.

| Energy Component | Value (kcal/mol) | Contribution |

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -25.8 | Favorable |

| Polar Solvation Energy | +30.2 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -46.2 | Overall Favorable |

These calculations are crucial for comparing the predicted affinity of this compound with that of other known GABA-B receptor ligands and for guiding the design of analogues with improved potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics provide a framework for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study for this compound would involve synthesizing a series of analogues with systematic variations in the structure, for example, by modifying the substituents on the phenyl ring or altering the length of the alkyl chain. The biological activity of these compounds would be determined experimentally, and then a predictive model would be developed using statistical methods like multiple linear regression or machine learning algorithms.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Such a model would allow for the prediction of the biological activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. For GABA-B receptor agonists, QSAR models have been successfully developed for analogues of baclofen. nih.gov

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. For a molecule like this compound, relevant descriptors would likely include: otavachemicals.com

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for electrostatic and aromatic interactions. nih.gov

Steric/Topological Descriptors: Molecular weight, molecular volume, and shape indices. These describe the size and shape of the molecule, which are critical for fitting into the binding pocket.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's hydrophobicity and its ability to interact with non-polar residues in the binding site.

By analyzing the correlation between these descriptors and the biological activity across a series of compounds, it is possible to identify the key structural features that enhance or diminish activity.

Table 3: Important Molecular Descriptors and Their Likely Impact on GABA-B Receptor Activity This table is illustrative and based on general principles of QSAR for GABAergic compounds.

| Descriptor Class | Specific Descriptor | Likely Impact on Activity | Rationale |

| Electronic | LUMO Energy | Negative Correlation | Lower LUMO energy may enhance π-π stacking with electron-rich aromatic residues. |

| Steric | Molecular Volume | Optimal Range | The substituent on the phenyl ring must fit within the confines of the hydrophobic pocket. |

| Hydrophobic | LogP | Positive Correlation (up to a point) | Increased hydrophobicity of the phenyl substituent can improve binding in the non-polar pocket. |

| Topological | Number of Rotatable Bonds | Negative Correlation | Increased flexibility can lead to an entropic penalty upon binding. |

Through the integrated application of these computational techniques, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the rational design of more potent and selective GABA-B receptor modulators.

Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "4-amino-3-(4-ethoxyphenyl)butanoic acid," providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like "this compound." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms. mdpi.commdpi.com

¹H NMR: In the proton NMR spectrum, the hydrogen atoms (protons) of the molecule will produce signals at characteristic chemical shifts (δ) measured in parts per million (ppm). docbrown.info The ethoxy group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets. mdpi.com The protons of the butanoic acid backbone, including the methine proton at C3 and the methylene protons at C2 and C4, would exhibit complex splitting patterns due to coupling with adjacent protons. The protons of the primary amine (NH₂) and the carboxylic acid (OH) may appear as broad singlets and their chemical shifts can be concentration and solvent dependent. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Each unique carbon atom gives a distinct signal. The spectrum would show signals for the two carbons of the ethoxy group, the four distinct carbons of the substituted phenyl ring, the carbonyl carbon of the carboxylic acid, and the three carbons of the butanoic acid chain. The chemical shifts are influenced by the electronegativity of neighboring atoms; for instance, the carbonyl carbon (C1) is significantly downfield, while the aliphatic carbons of the butanoic acid chain and the ethoxy group are found upfield. docbrown.info

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule. mdpi.com

COSY experiments identify protons that are spin-spin coupled, helping to trace the proton network through the butanoic acid backbone.

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection between the phenyl ring, the butanoic acid chain, and the ethoxy group. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C1) | ~10-12 (broad s) | ~174-178 |

| CH₂ (C2) | ~2.4-2.6 (m) | ~38-42 |

| CH (C3) | ~3.0-3.3 (m) | ~45-50 |

| CH₂ (C4) | ~3.4-3.6 (m) | ~40-45 |

| Aromatic CH (ortho to OEt) | ~6.8-7.0 (d) | ~114-116 |

| Aromatic CH (meta to OEt) | ~7.1-7.3 (d) | ~128-130 |

| Aromatic C (ipso, C-OEt) | - | ~157-160 |

| Aromatic C (ipso, C-CH) | - | ~132-135 |

| Ethoxy OCH₂ | ~3.9-4.1 (q) | ~63-65 |

| Ethoxy CH₃ | ~1.3-1.5 (t) | ~14-16 |

| Amine NH₂ | Variable (broad s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For "this compound" (molecular formula C₁₂H₁₇NO₃), HRMS can confirm the molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. nih.gov

The calculated monoisotopic mass of the neutral molecule is 223.12084 Da. In electrospray ionization (ESI), a common technique for such molecules, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. semanticscholar.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the resulting fragment ions. mdpi.com Expected fragmentation would involve losses of small neutral molecules such as H₂O, CO₂, and NH₃, as well as cleavage of the butanoic acid side chain.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule, providing information about the functional groups present. nih.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands. nist.gov A broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, overlapping with C-H stretching vibrations. nist.gov The N-H stretching of the primary amine would appear around 3300-3500 cm⁻¹. researchgate.net A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, while the N-H bend of the amine group would be observed near 1600 cm⁻¹. nist.govresearchgate.net The C-O stretching of the ether and carboxylic acid would be visible in the 1000-1300 cm⁻¹ region, and bands related to the substituted aromatic ring would appear in the fingerprint region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. semanticscholar.org The "this compound" molecule contains a substituted benzene ring, which is the primary chromophore. It is expected to show absorption maxima in the UV region, typically around 220-230 nm and a second, less intense band around 270-280 nm, which are characteristic for substituted benzene rings. semanticscholar.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, byproducts, and for assessing its purity.

Since "this compound" possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. chiraltech.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. u-szeged.hu Examples of CSPs used for separating amino acid enantiomers include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics. u-szeged.hu The mobile phase composition, typically a mixture of an organic solvent like ethanol (B145695) or methanol (B129727) and a buffer, is optimized to achieve the best separation. chiraltech.com Alternatively, the amino acid can be derivatized with a chiral derivatizing agent, creating diastereomers that can be separated on a standard, non-chiral HPLC column. nih.gov

Gas Chromatography (GC) can also be used for chiral separations, often requiring derivatization of the analyte to increase its volatility.

Following synthesis, "this compound" must be isolated and purified from starting materials, reagents, and byproducts. Preparative chromatography is a scaled-up version of analytical chromatography designed for this purpose.

Preparative HPLC is highly effective for isolating pure compounds. The crude reaction mixture is injected onto a larger-diameter column packed with a suitable stationary phase (e.g., C18 for reversed-phase chromatography), and the fraction containing the desired compound is collected as it elutes. researchgate.net Flash column chromatography, a faster version of traditional column chromatography that uses pressure, is also a common method for purification on a larger scale. The choice of stationary phase and solvent system (eluent) is guided by preliminary analysis using thin-layer chromatography (TLC). researchgate.net

Advanced Hyphenated Techniques for Complex Matrix Analysis

The characterization and quantification of "this compound" in complex biological or environmental matrices necessitate the use of advanced analytical techniques that offer high selectivity, sensitivity, and structural elucidation capabilities. While specific analytical literature for this particular compound is limited, methodologies can be inferred from the established analysis of structurally similar γ-aminobutyric acid (GABA) analogues, such as phenibut and baclofen (B1667701). nih.gov These techniques are crucial for research in pharmacokinetics, metabolism, and materials science.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the trace analysis of polar, non-volatile compounds like this compound in complex samples. Its high sensitivity and specificity make it ideal for quantifying low concentrations in biological fluids. nih.govrsu.lv

Research Findings: Methods developed for related GABA analogues, such as baclofen, provide a robust framework for the analysis of this compound. nih.govnih.gov A typical workflow involves sample preparation to isolate the analyte from matrix interferences, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: For plasma samples, initial protein precipitation with acetonitrile (B52724) is a common first step. rsu.lvnih.gov This is often followed by solid-phase extraction (SPE) to further purify the extract and concentrate the analyte. nih.goviscientific.org Mixed-mode SPE cartridges combining cation exchange and reversed-phase properties can be particularly effective for amphoteric compounds like amino acids. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed. usp.org A C8 or C18 analytical column can achieve separation, often with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous component containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. rsu.lviscientific.orgresearchgate.net

Mass Spectrometric Detection: Detection is commonly performed using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. rsu.lv Quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, providing excellent selectivity and sensitivity. nih.govmdpi.com For instance, in the analysis of baclofen, the transition of the precursor ion at m/z 214.0629 to a product ion at m/z 151.0309 is used for quantification. nih.gov The use of a stable isotope-labeled internal standard, such as a deuterated analogue, is critical for achieving high accuracy and precision by compensating for matrix effects and variations in extraction recovery. nih.goviscientific.org

| Parameter | Illustrative Condition (Based on GABA Analogues) | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | ghpnews.digitalshimadzu.com |

| Column | Reversed-Phase C8 or C18, (e.g., 100 x 4.6 mm, 5 µm) | iscientific.orgresearchgate.net |

| Mobile Phase | A: 2mM Ammonium formate with 0.02% Formic Acid in Water B: Acetonitrile | iscientific.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | rsu.lv |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Internal Standard | Deuterated analogue of the target compound | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) offers an alternative to LC-MS, though it presents unique challenges for polar molecules like aminobutanoic acids. Due to their low volatility and thermal instability, direct analysis is not feasible. researchgate.net

Research Findings: The primary challenge in the GC-MS analysis of GABA analogues is their tendency to undergo thermal degradation or intramolecular cyclization in the hot GC injector port. researchgate.netresearchgate.net For example, phenibut is known to cyclize into 4-phenyl-2-pyrrolidinone under typical GC conditions. researchgate.net To overcome this, a crucial derivatization step is required to convert the polar amino and carboxylic acid functional groups into more volatile and thermally stable moieties.

Derivatization: Silylation is a common and effective derivatization technique. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and carboxyl groups to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and less prone to thermal degradation. The reaction is typically performed by heating the dried analyte with the silylating reagent in a suitable solvent like acetonitrile.

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. A capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms), is used for separation. Detection is achieved by the mass spectrometer, typically operating in electron ionization (EI) mode. The resulting mass spectra show characteristic fragmentation patterns of the derivatized analyte, which can be used for identification and quantification. For example, the trimethylsilyl (B98337) (TMS) derivative of 4-aminobutanoic acid shows characteristic ions that can be monitored for analysis. nist.gov

| Parameter | Illustrative Condition (Based on GABA Analogues) | Reference |

|---|---|---|

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | |

| Reaction Condition | Heat at 100°C for 2-4 hours | |

| Chromatography System | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Column | SLB-5ms (e.g., 20 m x 0.18 mm I.D., 0.18 µm) | |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

Crystallography (X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the unambiguous confirmation of molecular structure and for studying solid-state properties such as polymorphism, which can significantly impact a compound's physical and chemical behavior. mdpi.comnih.gov

Research Findings: For GABA analogues like gabapentin (B195806) and phenibut, X-ray diffraction has been instrumental in characterizing their crystal structures. rsc.orgnih.gov These compounds often exist as zwitterions in the solid state, forming complex hydrogen-bonding networks that dictate their crystal packing. nih.gov

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to compute an electron density map, from which the positions of the individual atoms can be determined.

This analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds. mdpi.commdpi.com Such information is critical for understanding structure-property relationships and for computational modeling studies. mdpi.com

| Crystallographic Parameter | Illustrative Value (Hypothetical) | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Unit Cell Dimensions (Å) | a = 10.5, b = 8.2, c = 14.1 | mdpi.com |

| Unit Cell Angles (°) | α = 90, β = 98.5, γ = 90 | mdpi.com |

| Molecules per Unit Cell (Z) | 4 | mdpi.com |

| Key Interactions | Intermolecular hydrogen bonding via carboxylate and amino groups | nih.gov |

Preclinical and Mechanistic Research Investigations on this compound

Following a comprehensive review of publicly available scientific literature, no specific preclinical or mechanistic research data was found for the compound This compound .

Extensive searches were conducted to locate studies pertaining to its molecular pharmacology, target engagement, and cellular mechanisms of action, as outlined in the requested article structure. These searches included databases of peer-reviewed scientific journals and other scholarly resources.

The performed searches for "this compound" and its potential interactions with targets such as the GABA-B receptor did not yield any specific experimental data. While research exists for structurally similar compounds or general GABA receptor modulators, there is no available information detailing receptor binding assays, ligand displacement experiments, enzyme kinetic studies, or investigations into its effects on intracellular signaling pathways for this particular molecule.

Consequently, the requested detailed article on the preclinical and mechanistic research of this compound cannot be generated at this time due to the absence of primary research findings in the public domain.

Preclinical and Mechanistic Research Investigations

Cellular and Subcellular Mechanism of Action Studies (In Vitro)

Neurotransmitter Release and Reuptake Studies (in isolated systems/cells)

There is no available research data from studies using isolated systems or cells, such as synaptosomes or cultured neurons, to define the effects of 4-amino-3-(4-ethoxyphenyl)butanoic acid on the release or reuptake of neurotransmitters.

Fundamental Biological Interactions in Model Systems (Excluding Organismal Efficacy)

No studies were found that investigated the fundamental biological interactions of this compound in model systems, as outlined in the following subsections.

Neurochemical Alterations in Ex Vivo Brain Slices or Synaptosomes

There is a lack of published research on whether this compound induces neurochemical alterations in ex vivo preparations of brain tissue, such as brain slices or synaptosomes.

Effects on Neuronal Network Activity (Electrophysiological Studies)

No electrophysiological studies have been published that characterize the effects of this compound on the activity of neuronal networks.

Exploration of Interactions with Other Biomolecules (e.g., lipids, carbohydrates)

There is no available information from studies exploring the potential interactions between this compound and other classes of biomolecules, such as lipids or carbohydrates.

Future Directions, Challenges, and Translational Perspectives in Academic Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to accelerating the discovery and optimization of new compounds. In the context of 4-amino-3-(4-ethoxyphenyl)butanoic acid, these computational tools could be employed to:

Predict Biological Activity: AI algorithms can be trained on large datasets of known compounds and their biological targets to predict the potential pharmacological profile of novel molecules. This can help in prioritizing which biological systems to investigate for this compound.

Optimize Lead Compounds: Should initial studies reveal promising biological activity, ML models can guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. By analyzing structure-activity relationships, these models can suggest modifications to the core structure of this compound to enhance its desired effects.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, potentially leading to the discovery of next-generation compounds inspired by the this compound scaffold.

Development of Next-Generation Chemical Probes and Biosensors

To unravel the specific molecular interactions and cellular functions of this compound, the development of sophisticated chemical probes and biosensors is crucial. These tools would enable researchers to:

Visualize Target Engagement: By attaching fluorescent tags or other reporter molecules to this compound, it would be possible to visualize its binding to specific proteins or cellular compartments in real-time.

Quantify Cellular Responses: Biosensors could be designed to measure downstream signaling events that occur upon the interaction of the compound with its biological target, providing quantitative insights into its mechanism of action.

Exploration of Stereospecific Biological Effects and Mechanisms

The presence of a chiral center at the 3-position of the butanoic acid chain in this compound means that it can exist as two distinct enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities. Therefore, a critical area of future research will be to:

Synthesize and Separate Enantiomers: Develop stereoselective synthetic routes or efficient chiral separation techniques to obtain the individual (R) and (S) enantiomers of this compound in high purity.

Evaluate Stereospecific Activity: Conduct parallel biological assays with both enantiomers to determine if one is more potent or has a different pharmacological profile than the other. This is essential for understanding the three-dimensional requirements of its biological target.

Application of Advanced Omics Technologies to Elucidate Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, the application of advanced "omics" technologies will be indispensable. These high-throughput techniques allow for the global analysis of various biological molecules:

Genomics and Transcriptomics: To identify changes in gene expression patterns in response to treatment with the compound.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To study the impact on cellular metabolism.

By integrating data from these different omics platforms, researchers can construct a detailed picture of the cellular pathways modulated by this compound.

Sustainability and Green Chemistry in the Production of Related Compounds

As with the development of any new chemical entity, considerations of sustainability and environmental impact are paramount. Future research into the synthesis of this compound and its analogs should prioritize the principles of green chemistry. This includes:

Developing Efficient Synthetic Routes: Designing syntheses that maximize atom economy and minimize the number of steps.

Utilizing Renewable Resources: Exploring the use of bio-based starting materials.

Employing Safer Solvents and Reagents: Reducing the use of hazardous and environmentally persistent chemicals.

By incorporating these principles from the outset, the development of this and related compounds can proceed in an environmentally responsible manner.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-amino-3-(4-ethoxyphenyl)butanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure derivatives of substituted butanoic acids typically involves chiral resolution techniques. For example, enzymatic deracemization (e.g., lipase-mediated kinetic resolution) can isolate specific enantiomers, as demonstrated in structurally similar compounds like (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride . Key steps include:

- Use of chiral auxiliaries or catalysts during the formation of the amino and ethoxyphenyl groups.

- Purification via recrystallization or chromatography to enhance enantiomeric excess (ee).

- Confirmation of purity using polarimetry or chiral HPLC.

Q. How can researchers characterize the structural and purity aspects of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the ethoxyphenyl substituent and amino group positioning. Compare chemical shifts with PubChem data for similar compounds (e.g., 4-(4-bromophenyl)butanoic acid, δ 7.3–7.5 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Validate the carboxylic acid (1700–1720 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functional groups.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection to assess purity (>95%) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents (e.g., ethanol/water mixtures) are effective for recrystallization due to the compound’s amphiphilic nature. For example:

- Dissolve the crude product in hot ethanol (70°C), then slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours to yield crystalline product .

- Data Reference : Similar butanoic acid derivatives achieved >90% recovery using this method .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., γ-aminobutyric acid transaminase). Prioritize binding poses with low RMSD values (<2.0 Å) and favorable ΔG scores .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).

Q. What strategies resolve conflicting data on the biological activity of this compound across in vitro models?

- Methodological Answer :

- Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assays at 24–72 hours).

- Metabolic Stability Assessment : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain variability in efficacy .

- Data Reference : Chlorophenyl derivatives exhibited IC50 variations (5–50 µM) depending on cell type, resolved by controlling for metabolic interference .

Q. How does the ethoxy group influence the compound’s pharmacokinetic properties compared to halogenated analogs?

- Methodological Answer :

- LogP Analysis : Measure octanol-water partition coefficients to compare lipophilicity. Ethoxy groups typically increase LogP by ~0.5 units versus halogenated analogs, enhancing membrane permeability .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fraction. Ethoxy-substituted compounds often show 10–15% higher PPB than chloro derivatives, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.